3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one
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Overview
Description
3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure. This compound features a cyclobutane ring with a hydroxyethyl group and two methyl groups attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of cyclobutanone with ethylene oxide in the presence of a base catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as K-La-MgO, can enhance the efficiency of the reaction by providing a reusable and environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxoethyl)-2,2-dimethylcyclobutan-1-one.
Reduction: Formation of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: Lacks the hydroxyethyl and methyl groups, making it less reactive in certain chemical reactions.
2,2-Dimethylcyclobutanone: Similar structure but without the hydroxyethyl group, affecting its solubility and reactivity.
3-(2-hydroxyethyl)cyclobutanone: Similar but without the additional methyl groups, influencing its steric properties.
Uniqueness
3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
284035-88-7 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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